POLYDEOXYINOSINIC-DEOXYCYTIDYLIC ACID SODIUM SALT
Description
Contextualization of Poly(deoxyinosinic-deoxycytidylic) Acid Sodium Salt as a Synthetic Nucleic Acid Mimic
Poly(deoxyinosinic-deoxycytidylic) acid sodium salt is characterized as a synthetic, double-stranded alternating copolymer of deoxyinosinic acid and deoxycytidylic acid uni-muenchen.dechemicalbook.comscbt.comnih.gov. This alternating structure positions it as a synthetic DNA substrate, providing a well-defined model for various biochemical and biophysical investigations chemicalbook.comnih.gov. The molecular size of Poly(dI-dC) sodium salt can vary, typically ranging from 300 to 600 base pairs, and extending up to 2000 to 4000 base pairs, or even possessing a high molecular weight of approximately 2,500,000 uni-muenchen.descbt.com.
A notable characteristic of Poly(dI-dC) is its conformational versatility. It is capable of adopting different helical conformations, including the more common B-DNA form, the left-handed Z-DNA form, and the A-DNA form, depending on environmental factors such as salt concentration and solvent composition chemicalbook.comnih.govscbt.com. Specifically, under conditions of high salt concentration, Poly(dI-dC) can transition into a left-handed helical conformation (Z-DNA), which then reverts to the right-handed B-DNA form upon a decrease in salt concentration chemicalbook.comnih.gov. This reversible B-Z transition makes it a significant model for studying DNA structure dynamics scbt.com.
Table 1: Key Physico-Chemical Properties of Poly(dI-dC) Sodium Salt
| Property | Value | Source References |
| Type | Synthetic, double-stranded alternating copolymer | uni-muenchen.dechemicalbook.comscbt.comnih.gov |
| Molecular Size (Base Pairs) | 300-600 bp to 2000-4000 bp (range) | uni-muenchen.de |
| Molecular Weight (approx.) | ~2,500,000 Da | scbt.com |
| Conformational States | B-DNA, Z-DNA, A-DNA | chemicalbook.comnih.govscbt.com |
| Hypochromicity | ≥40% at 248 nm | |
| Extinction Coefficient | 5000 M-1cm-1 at 260 nm, pH 7.0 |
Overview of its Multifaceted Roles in Contemporary Academic Investigations
Poly(dI-dC) sodium salt serves several critical roles in academic research, primarily as a well-defined nucleic acid substrate and a control in various experimental setups.
Enzyme Substrate: A primary application of Poly(dI-dC) sodium salt is its use as a substrate for DNA methyltransferases (DNMTs), such as DNA methyltransferase 1 (DNMT1), and protein arginine methyltransferase 1 (PRMT1) uni-muenchen.dechemicalbook.comnih.gov. It is employed in enzyme assays and selectivity assays to evaluate the activity and specificity of these enzymes chemicalbook.com.
DNA Conformational Studies: Given its ability to undergo B-Z conformational transitions, Poly(dI-dC) serves as an important double-stranded DNA model for detailed studies of DNA structure dynamics chemicalbook.com. Researchers utilize it to investigate how DNA structure changes under different physiological or chemical conditions and how drugs or small molecules interact with various DNA conformations chemicalbook.com.
Electrophoretic Mobility Shift Assays (EMSA): Poly(dI-dC) is widely employed as a non-specific competitor in Electrophoretic Mobility Shift Assays (EMSA) chemicalbook.comscbt.comnih.gov. In these assays, it is crucial to differentiate specific protein-DNA interactions from non-specific binding. Poly(dI-dC) effectively blocks non-specific protein binding to DNA probes, ensuring that only the specific protein-DNA complexes are observed and analyzed scbt.comnih.gov. Examples of its application include studies involving the p65 protein, neuro-2A protein lysate, and the transcription factor AP-2 Alpha (TFAP2A) chemicalbook.comnih.gov.
Immune Response Research: In the context of innate immunity, Poly(dI-dC) is frequently used as a control or a non-stimulatory nucleic acid, particularly in studies comparing the immune-modulating effects of different nucleic acid forms. Research has shown that Poly(dI-dC) does not activate Toll-like Receptor 3 (TLR3) as effectively as polyinosinic:polycytidylic acid (Poly(I:C)), a synthetic double-stranded RNA (dsRNA) mimic that is a potent TLR3 agonist. For instance, studies on photoreceptor cells revealed that Poly(I:C) significantly altered gene expression and activated cytokine-cytokine receptor interaction pathways, while Poly(dI-dC) did not elicit such strong responses, indicating its role as a suitable non-stimulatory DNA control. Similarly, in studies investigating the binding of viral proteins that sequester dsRNA, Poly(dI-dC) was used as a dsDNA control and was shown not to form high-molecular-weight complexes with the viral protein, unlike Poly(I:C). This highlights its utility in distinguishing between DNA and RNA sensing pathways and confirming specificity in nucleic acid-protein interactions.
Autoimmunity Research: Poly(dI-dC) sodium salt is utilized in electrophoretic mobility shift assays (EMSA) within autoimmune research, serving to abrogate non-specific binding when investigating transcription factors like PU.1 in conditions such as systemic lupus erythematosus. This application underscores its importance in ensuring the specificity of protein-DNA interactions in complex biological samples related to autoimmune conditions.
Antiviral Research: In antiviral research, Poly(dI-dC) is employed in binding reactions, often as a non-specific competitor. For example, in studies evaluating the antiviral activity of compounds, it is used in EMSA binding reactions to ensure that the observed effects are due to specific interactions rather than non-specific binding to DNA.
Properties
CAS No. |
118578-37-3 |
|---|---|
Molecular Formula |
C11H15NO2 |
Origin of Product |
United States |
Molecular Recognition and Intracellular Signal Transduction Pathways Mediated by Poly Deoxyinosinic Deoxycytidylic Acid Sodium Salt
Engagement of Pattern Recognition Receptors in Innate Immunity
Endosomal Receptor Profiles and Distinctive Responses
Comparative Analysis with Toll-like Receptor 3 Ligands (e.g., Poly(I:C))
Toll-like Receptor 3 (TLR3) is a pattern recognition receptor primarily known for recognizing double-stranded RNA (dsRNA), such as the synthetic analog polyinosinic-polycytidylic acid (poly(I:C)) arvojournals.orgecerm.orgresearchgate.netinvivogen.com. Upon recognition, poly(I:C) robustly activates TLR3, leading to the induction of type I interferons (IFNs), inflammatory cytokines, and activation of pathways like NF-κB and Mitogen-Activated Protein Kinases (MAPKs) arvojournals.orgecerm.orgresearchgate.netinvivogen.comnih.govashpublications.orgresearchgate.net.
In contrast, poly(dI:dC) generally exhibits negligible or significantly weaker activity as a TLR3 ligand compared to poly(I:C) arvojournals.orgecerm.orgnih.govnih.govoup.com. Many studies utilize poly(dI:dC) as a negative control to confirm the TLR3-specificity of poly(I:C)-induced responses. For instance, poly(dI:dC) did not induce the expression of human β-defensin 2 (hBD-2) in intestinal epithelial cells, an effect that was specifically triggered by poly(I:C) via TLR3 nih.gov. Similarly, in human oviductal epithelial cells and photoreceptor cells, poly(I:C) significantly increased the production of interleukin-6 (IL-6) and other inflammatory responses, whereas poly(dI:dC) had no such effect arvojournals.orgecerm.orgoup.com. Furthermore, poly(I:C) inhibited neurite outgrowth through a TLR3-dependent mechanism, an effect not observed with poly(dI:dC) nih.govresearchgate.net.
However, some research indicates that poly(dI:dC) can influence components of TLR3-mediated pathways, although this appears to be context-dependent or distinct from direct TLR3 agonism. Kinase inactive mutants of TAK1 and PKR, which are crucial signaling components in the TLR3-mediated pathway, have been shown to inhibit poly(dI:dC)-induced NF-κB and MAP kinase activation in specific experimental contexts, suggesting some cross-talk or an indirect involvement with elements downstream of TLR3 nih.gova-z.lupku.edu.cn. Nevertheless, the overarching evidence positions poly(dI:dC) as a poor direct TLR3 activator, differentiating its recognition mechanisms from those of dsRNA.
Downstream Intracellular Signaling Cascades
The primary molecular recognition of poly(dI:dC), being a synthetic double-stranded DNA, is typically mediated by cytosolic DNA sensors (CDS) rather than cell surface or endosomal Toll-like Receptors that recognize RNA. Key cytosolic DNA sensors known to detect dsDNA include cGAS (cyclic GMP-AMP synthase), DAI (DNA-dependent activator of IFN-regulatory factors), DDX41, IFI16, LRRFIP1, and AIM2 (Absent in Melanoma 2) invivogen.com. These sensors initiate diverse intracellular signaling cascades, leading to innate immune responses, particularly the production of type I interferons and pro-inflammatory cytokines.
Mechanisms of Type I Interferon (IFN) Induction and Gene Expression
Poly(dI:dC) can induce type I interferon (IFN) production and gene expression through its interaction with cytosolic DNA sensors. Upon detection of intracellular poly(dI:dC) (or related polydeoxyribonucleotides like poly(dG:dC)), these sensors activate pathways that converge on the STING (stimulator of interferon genes) protein, which then mediates the induction of type I IFNs invivogen.com. This activation typically involves the phosphorylation and dimerization of interferon regulatory factors (IRFs), particularly IRF3 and IRF7, which then translocate to the nucleus to initiate the transcription of type I IFN genes, such as IFN-β invivogen.comaai.orgnih.gov. The activation of IFN-stimulated regulatory elements (ISREs) in the promoter regions of IFN-regulated genes is a critical step in this process pnas.org. Studies have shown that poly(dI:dC) can induce type I IFN responses in macrophages and other cells nih.gov.
Activation of Nuclear Factor-kappa B (NF-κB) Pathways
Poly(dI:dC) has been observed to activate Nuclear Factor-kappa B (NF-κB) pathways. NF-κB activation is a central event in innate immunity, leading to the expression of numerous genes involved in inflammation and immune responses nih.gov. While poly(dI:dC) is not a canonical TLR3 ligand, some research suggests that it can induce NF-κB activation, potentially through alternative pathways or by weakly engaging components of the TLR3 pathway in certain contexts nih.gova-z.lupku.edu.cn. For instance, studies have reported that poly(dI:dC)-induced NF-κB activation can be inhibited by dominant-negative mutants of TAK1 and PKR, which are signaling molecules typically associated with TLR3-mediated NF-κB activation nih.gova-z.lupku.edu.cn.
It is important to note that poly(dI:dC) is also commonly used as a non-specific DNA competitor in electrophoretic mobility shift assays (EMSAs) to assess the specific binding of transcription factors, including NF-κB, to DNA sequences nih.govnih.govdiabetesjournals.orgoatext.comaai.org. In this context, its role is to saturate non-specific DNA binding sites, thereby enhancing the detection of specific protein-DNA interactions. This technical application should be distinguished from its direct role as a signaling activator, though it underscores its ability to interact with DNA-binding proteins.
Regulation of Mitogen-Activated Protein Kinase (MAPK) Cascades
Mitogen-Activated Protein Kinase (MAPK) cascades, including the ERK (extracellular signal-regulated kinase), JNK (c-Jun N-terminal kinase), and p38 pathways, are crucial signaling modules that regulate various cellular processes, including inflammation, stress responses, and cell proliferation mdpi.comoup.com. Similar to NF-κB, poly(dI:dC) has been implicated in the regulation of MAPK cascades. Research indicates that poly(dI:dC) can lead to the activation of MAP kinases in some cellular contexts, with specific studies showing that this activation can be inhibited by interfering with components like TAK1 and PKR, which are part of TLR3-mediated MAPK signaling nih.gova-z.lupku.edu.cn.
As with NF-κB, poly(dI:dC) is also routinely employed as a non-specific competitor in EMSA experiments to study the binding of various transcription factors that are downstream targets of MAPK activation, such as AP-1 nih.govdiabetesjournals.orgoup.comjneurosci.org. While this highlights its utility as a molecular tool, direct activation of MAPK cascades by poly(dI:dC) in a physiological context would likely occur through its recognition by cytosolic DNA sensors, which can converge on common downstream signaling molecules to activate MAPKs.
Production Profiles of Key Pro-inflammatory Cytokines (e.g., Interleukin-1 Beta, Interleukin-6, Interleukin-8, Tumor Necrosis Factor-alpha)
The ability of poly(dI:dC) to induce pro-inflammatory cytokine production is cell-type and context-dependent. While it is generally not a strong inducer of TLR3-mediated pro-inflammatory cytokines in many cell types (as poly(I:C) is), it can elicit cytokine responses via its recognition as a dsDNA.
Key findings regarding cytokine production profiles include:
Interleukin-1 Beta (IL-1β) and Interleukin-18 (IL-18): As a synthetic dsDNA, poly(dI:dC) is recognized by cytosolic DNA sensors. Specifically, the Absent in Melanoma 2 (AIM2) inflammasome, a well-known cytosolic DNA sensor, is activated by dsDNA (such as poly(dG:dC), a chemically similar polydeoxyribonucleotide), leading to the formation of the inflammasome complex and subsequent secretion of mature IL-1β and IL-18 invivogen.com. It is plausible that poly(dI:dC) can trigger similar AIM2-dependent pathways.
Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α): In certain specific cellular contexts, such as neonatal cord blood, responses to poly(dI:dC) have been characterized by a higher IL-6/TNF-α ratio compared to adult peripheral blood, suggesting its capacity to induce these cytokines in specific immune populations nih.gov. However, in other contexts, such as human oviductal epithelial cells, poly(dI:dC) did not significantly influence IL-6 concentrations, contrasting sharply with poly(I:C)'s strong inductive effect ecerm.orgoup.com.
Interleukin-8 (IL-8): Similar to IL-6, poly(dI:dC) did not induce IL-8 production in human oviductal epithelial cells, while poly(I:C) did oup.com.
This variability underscores that the inflammatory response to poly(dI:dC) is highly dependent on the cell type, the specific intracellular DNA sensors expressed, and the downstream signaling machinery engaged.
Epigenetic Modifications in Cellular Responses to Poly(deoxyinosinic-deoxycytidylic) Acid Sodium Salt
Epigenetic modifications are heritable changes in gene expression and chromatin structure that occur without alterations to the underlying DNA sequence mdpi.comwikipedia.orgfrontiersin.org. These mechanisms include DNA methylation and histone modifications, which play crucial roles in regulating gene expression.
Research indicates that poly(dI:dC) can be involved in or associated with epigenetic modifications in cellular responses. For instance, extensive changes in DNA methylation and histone modifications, alongside transposable element derepression, have been detected in contexts involving poly(dI-dC)poly(dI-dC) researchgate.net. Furthermore, poly(dI:dC) has been used in studies investigating DNA methylation, such as observing how mutations in DNA methyltransferase 3A (DNMT3A) affect the rate of poly(dI:dC) methylation, indicating its direct relevance in the study of DNA methylation processes escholarship.org. These findings suggest that the interaction of cells with synthetic dsDNA like poly(dI:dC) can trigger or influence epigenetic regulatory mechanisms, thereby modulating long-term cellular responses and gene expression profiles.
Cellular and Immunological Responses Elicited by Poly Deoxyinosinic Deoxycytidylic Acid Sodium Salt in Model Systems
Dendritic Cell Maturation, Activation, and Antigen Presentation Modulation
Dendritic cells (DCs) are crucial antigen-presenting cells (APCs) that bridge innate and adaptive immunity. Poly(dI-dC) sodium salt, as a synthetic double-stranded DNA, is recognized by cytosolic DNA sensors (CDS) within these cells. Key among these sensors is DDX41, a helicase that senses intracellular DNA in dendritic cells through its adaptor protein STING (stimulator of interferon genes). The activation of this pathway in DCs leads to the production of type I interferons (IFNs). invivogen.com This engagement of the cGAS-STING pathway suggests that Poly(dI-dC) can initiate signaling cascades that are vital for DC activation, which typically involves the upregulation of antigen-presenting molecules (like MHC-II) and co-stimulatory molecules (such as CD80 and CD86), as well as the secretion of cytokines, all of which contribute to the DC's ability to prime T cell responses acs.orgmdpi.com.
Table 1: Key Molecular Events in Dendritic Cells Induced by Poly(dI-dC) Sodium Salt
| Cellular Process/Molecule | Effect Elicited by Poly(dI-dC) Sodium Salt | Associated Pathway/Receptor |
| Type I Interferon (IFN) Production | Induction | Cytosolic DNA sensors (cGAS, DDX41, DAI, IFI16, LRRFIP1) via STING |
| Antigen Presentation Capacity | Implied Enhancement (via IFN production and DC activation) | cGAS-STING pathway, leading to DC maturation |
| Co-stimulatory Molecule Expression | Implied Upregulation (via DC maturation) | cGAS-STING pathway |
Macrophage Activation Phenotypes and Functional Implications
Macrophages exhibit plasticity, differentiating into various phenotypes, predominantly pro-inflammatory M1 and anti-inflammatory/pro-resolving M2 subsets nih.govnih.gov. Poly(dI-dC) sodium salt plays a role in macrophage activation by activating the cytosolic DNA sensor AIM2 (absent in melanoma 2). This activation triggers inflammasome formation, which subsequently leads to the secretion of pro-inflammatory cytokines, specifically interleukin-1β (IL-1β) and interleukin-18 (IL-18) invivogen.com. The production of IL-1β and IL-18 is characteristic of M1 macrophage activation, which is generally associated with robust immune responses and anti-tumor activities nih.govnih.gov. M1 macrophages also typically express markers such as iNOS and CD86, and secrete cytokines like TNF-α and IL-12 nih.govbiorxiv.org. While the precise skewing towards an M1 or M2 phenotype solely by Poly(dI-dC) is not extensively detailed in the provided literature, its ability to induce key pro-inflammatory cytokines through inflammasome activation strongly suggests a role in promoting or shaping an M1-like phenotype in experimental macrophage models.
Regulation of Other Innate Immune Cell Functions (e.g., Natural Killer Cells)
Beyond dendritic cells and macrophages, Poly(dI-dC) sodium salt's effects on other innate immune cells, such as Natural Killer (NK) cells, are linked to its ability to activate the cGAS-STING pathway. The cGAS-STING pathway, when activated by double-stranded DNA, produces type I IFNs and other inflammatory cytokines frontiersin.org. These cytokines are known to influence NK cell activity. For instance, activated dendritic cells, often stimulated by such pathways, can activate NK cells to secrete cytokines, increase their cytotoxicity, and promote their survival and proliferation nih.gov. While the direct, specific modulation of NK cell functions by Poly(dI-dC) sodium salt itself is not explicitly detailed in the provided search results, the broader impact of the cGAS-STING pathway, which Poly(dI-dC) activates, on innate immune cell functions, including NK cells, is established.
Adaptive Immune Cell Priming and Differentiation in In Vitro and In Vivo Models
The cGAS-STING pathway, which is activated by Poly(dI-dC) sodium salt, plays a critical role in influencing both innate and adaptive immune responses frontiersin.org. Upon binding with dsDNA, cGAS converts ATP and GTP to cyclic GMP-AMP (cGAMP), which then binds to STING, activating TANK binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3). This leads to the induction of type I interferons and NF-κB-mediated pro-inflammatory cytokines, which have diverse effects on adaptive immune cells frontiersin.org.
Dendritic cells, once activated and matured, migrate to secondary lymphoid organs where they become efficient at priming naive T cells acs.orgmdpi.commit.edu. The upregulation of antigen presentation machinery (MHC molecules) and co-stimulatory molecules on DCs, following PRR activation, is crucial for activating and differentiating T lymphocytes acs.orgmdpi.com. Activated DCs can stimulate naive CD4+ T cells to differentiate into various T helper (Th) subsets, such as Th1 cells (which are important for responses against intracellular pathogens and are regulated by cytokines like IL-12), and can also stimulate naive cytotoxic CD8+ T cells mdpi.com. Although the provided information does not offer specific quantitative data or detailed research findings on Poly(dI-dC) directly influencing T-helper cell responses, cytotoxic T lymphocyte (CTL) activity, or antibody specificity, its role in activating the cGAS-STING pathway, which broadly impacts adaptive immune cells, suggests an indirect or direct influence on these processes in both in vitro and in vivo models.
Modulation of Inflammatory Processes in Experimental Cellular Environments
Poly(dI-dC) sodium salt significantly modulates inflammatory processes in experimental cellular environments through its interaction with intracellular DNA sensors. Its ability to activate the cytosolic DNA sensor AIM2 triggers inflammasome formation, leading to the release of key pro-inflammatory cytokines, specifically IL-1β and IL-18 invivogen.com. Furthermore, the cGAS-STING signaling pathway, which Poly(dI-dC) activates, is a central mediator of inflammatory responses to cellular stress and damage oup.com. This pathway induces the production of type I interferons and NF-κB-mediated pro-inflammatory cytokines frontiersin.org. In some contexts, uncontrolled activation of the cGAS-STING pathway can also lead to the excessive release of type I IFNs, chemokines, and growth factors, potentially promoting processes like angiogenesis nih.gov. These findings indicate that Poly(dI-dC) acts as a potent immunostimulant that can initiate and amplify inflammatory cascades in various cellular settings.
Table 2: Pro-inflammatory Cytokines and Mediators Induced by Poly(dI-dC) Sodium Salt
| Mediator Type | Specific Mediators/Molecules | Cellular Source (Implied/Direct) | Associated Pathway |
| Cytokines | Interleukin-1β (IL-1β) | Macrophages (via inflammasome) | AIM2 inflammasome |
| Interleukin-18 (IL-18) | Macrophages (via inflammasome) | AIM2 inflammasome | |
| Type I Interferons (IFNs) | Dendritic Cells, other innate immune cells | cGAS-STING pathway | |
| Transcription Factors | NF-κB | Various innate immune cells | cGAS-STING pathway |
| Other Mediators | Chemokines, Growth Factors | Various innate immune cells (upon excessive cGAS-STING activation) | cGAS-STING pathway |
Methodological Applications of Poly Deoxyinosinic Deoxycytidylic Acid Sodium Salt in Biochemical and Molecular Biology Research
Substrate for DNA Methyltransferase Enzyme Activity and Kinetic Studies
Poly(dI-dC) sodium salt is extensively utilized as a substrate for evaluating the activity and kinetics of DNA methyltransferases (DNMTs), including DNA methyltransferase 1 (DNMT1) and protein arginine methyltransferase 1 (PRMT1) scientificlabs.co.uksinobiological.comnih.govescholarship.orgcenmed.comtandfonline.comchemicalbook.com. Mammalian DNA methyltransferases exhibit a strong preference for poly(dI-dC), methylating it in vitro at a rate 20 to 100 times higher than other non-methylated DNA substrates nih.gov.
The hemimethylated derivative, poly(dI-dMeC)•poly(dI-dC), further enhances its effectiveness as a substrate by approximately two-fold, making it 4 to 10 times more efficient than other hemimethylated DNAs reported nih.gov. While an apparent slower rate of de novo methylation is observed with unmethylated poly(dI-dC) compared to its hemimethylated form, this phenomenon is attributed to substrate inhibition unique to the unmethylated polymer; at low substrate concentrations, the rates of de novo and maintenance methylation are identical nih.gov.
Poly(dI-dC) is instrumental in determining the kinetic parameters of DNMTs. For example, kinetic studies with mouse Dnmt3a, Dnmt3b1, and Dnmt3b2 using poly(dI-dC) as the methyl acceptor have provided specific Michaelis-Menten constant (Km) values for S-adenosylmethionine (AdoMet) and the DNA substrate nih.gov.
Table 1: Kinetic Parameters of Mouse DNA Methyltransferases with Poly(dI-dC) Substrate
| Enzyme | KmAdoMet (µM) | KmDNA (µM) |
| Dnmt3a | 0.4 nih.gov | 2.7 nih.gov |
| Dnmt3b1 | 1.2 nih.gov | 1.3 nih.gov |
| Dnmt3b2 | 0.9 nih.gov | 1.5 nih.gov |
Furthermore, poly(dI-dC) is critical in assessing the inhibitory effects of various compounds on DNMT activity. For instance, the DNMT inhibitor SGI-1027 demonstrated comparable inhibitory activity against DNMT1, DNMT3A, and DNMT3B, with half-maximal inhibitory concentration (IC50) values ranging from 6 to 12.5 µmol/L when poly(dI-dC) was employed as the substrate aacrjournals.org. Research also leverages poly(dI-dC) as a substrate to investigate the modulation of DNMT3A activity by non-coding RNAs, such as Fos-1 ecRNA, demonstrating a significant reduction in enzymatic activity escholarship.org.
Non-Specific Competitor in Electrophoretic Mobility Shift Assays (EMSA) for DNA-Protein Interaction Analysis
In Electrophoretic Mobility Shift Assays (EMSA), poly(dI-dC) sodium salt is widely employed as a non-specific competitor DNA scientificlabs.co.ukscbt.comchemicalbook.comthermofisher.com. The primary function of poly(dI-dC) in EMSA is to minimize the binding of non-specific proteins to the labeled target DNA probe thermofisher.comfishersci.de. As a repetitive polymer, it provides an abundant supply of non-specific binding sites, effectively "soaking up" proteins present in crude cell lysates that would otherwise bind indiscriminately to general DNA sequences thermofisher.comfishersci.de.
For optimal effectiveness, poly(dI-dC) should be added to the reaction mixture concurrently with the protein extract, prior to the introduction of the labeled DNA target thermofisher.comfishersci.de. The concentration of poly(dI-dC) must be carefully optimized for each specific DNA-protein interaction study, as an excessive amount can lead to inhibition, while insufficient quantities will fail to adequately reduce non-specific interactions researchgate.netnih.gov. Reported concentrations in research vary, with some studies utilizing 2.5 ng/µL, others suggesting up to 2 µg per reaction, or 1 µg per 10 µL reaction, and even 400 ng in a 10 µL reaction researchgate.netbiorxiv.org.
Poly(dI-dC) has been successfully used as a non-specific competitor in EMSA studies involving proteins such as p65 and neuro-2A protein lysate scientificlabs.co.uk, and the transcription factor AP-2 Alpha (TFAP2A) . Beyond EMSA, it is also integrated into DNA affinity chromatography-pulldown assays to sequester non-specific DNA-binding proteins during the preparation of DNA probes for lysate incubation nih.gov.
Utilization as a Model for DNA Conformation Studies and Drug/Small Molecule Interaction Analysis in Biochemical Systems
Poly(dI-dC) sodium salt serves as an important double-stranded DNA model for investigating DNA conformational studies and structural dynamics scientificlabs.co.ukcenmed.comchemicalbook.com. Its ability to adopt different helical conformations based on environmental conditions, particularly salt concentration, makes it valuable for such research. At high salt concentrations, poly(dI-dC) can exist in a left-handed helical conformation, reverting to a right-handed form upon decreasing salt levels scientificlabs.co.ukchemicalbook.com. This characteristic allows researchers to study B-Z DNA transitions and other intricate structural changes in DNA.
Furthermore, poly(dI-dC) is widely employed in biochemical systems to analyze the interactions between DNA and various drugs or small molecules scientificlabs.co.ukcenmed.comchemicalbook.com. For example, studies investigating the binding of the peptide antibiotic echinomycin (B1671085) to DNA have shown that poly(dI-dC) exhibits a notable interaction, albeit with a binding curve distinct from synthetic polynucleotides that bind more strongly, such as poly(dG)-poly(dC) nih.gov. It is also used to characterize the pharmacological activity of newly synthesized compounds, as seen in research involving bis(2-(pyrimidin-2-γl)ethoxy)alkanes scientificlabs.co.ukcenmed.comchemicalbook.com.
Experimental Control in Comparative Studies of Nucleic Acid-Mediated Immune Responses
Poly(dI-dC) sodium salt functions as a crucial experimental control in comparative studies of nucleic acid-mediated immune responses arvojournals.org. In such research, it allows scientists to differentiate between immune activations triggered by different types of nucleic acids.
For instance, in studies comparing the immune response induced by synthetic double-stranded RNA (dsRNA), like polyinosinic-polycytidylic acid (poly I:C), which activates Toll-like Receptor 3 (TLR3), poly(dI-dC) is used as a synthetic double-stranded DNA (dsDNA) control arvojournals.org. Comparative analyses have demonstrated that poly I:C significantly alters the expression of a substantially greater number of immune-related genes compared to poly(dI-dC) arvojournals.org. In cultured photoreceptor cells and retina explants, poly(dI-dC) elicited only minimal changes in gene expression, whereas poly I:C induced a widespread inflammatory response arvojournals.org. This distinct response highlights the utility of poly(dI-dC) as a control to ascertain whether observed immune reactions are specific to the type of nucleic acid (dsRNA versus dsDNA) and the particular pattern recognition receptors they engage (e.g., TLR3 for dsRNA or cytosolic DNA sensors for dsDNA) arvojournals.orginvivogen.comcellsignal.com.
Application in In Vitro Systems for Investigating DNA Synthesis Inhibition
While poly(dI-dC) sodium salt itself is not a direct inhibitor of DNA synthesis, it is a key substrate in in vitro enzymatic assays that investigate DNA synthesis and its modulation scientificlabs.co.uksinobiological.comnih.govcenmed.comtandfonline.comchemicalbook.comthermofisher.com. Its application as a substrate enables researchers to characterize the kinetics of various enzymes involved in DNA replication and modification, and to evaluate how different compounds might inhibit their activity.
For example, assays designed to measure the incorporation of methyl groups from S-adenosyl-L-methionine into DNA rely on poly(dI-dC) as the substrate to quantify DNA methyltransferase activity tandfonline.comaacrjournals.org. Studies focusing on the mechanism of non-coding RNA regulation of DNMT3A also utilize poly(dI-dC) as a DNA substrate to observe potential inhibitory effects on the enzyme's activity escholarship.org. Furthermore, poly(dI-dC) has been employed in studies measuring DNA polymerase α activity by observing the incorporation of [3H]TMP into a primed, activated, single-stranded DNA template tandfonline.com. This reflects its broader utility in examining the function of DNA polymerases and the effects of potential inhibitors. Additionally, poly(dI-dC) serves as a template for SP6 RNA polymerase in the synthesis of poly(rG), showcasing its relevance in in vitro transcription systems that are fundamentally linked to nucleic acid synthesis thermofisher.com.
Advanced Research Paradigms and Future Directions in Poly Deoxyinosinic Deoxycytidylic Acid Sodium Salt Studies
Elucidation of Novel Recognition Receptors and Associated Binding Partners
The study of Poly(dI:dC) continues to contribute to the understanding of how cells recognize and respond to double-stranded DNA. While Poly(dI:dC) is widely recognized for its utility in competitive binding assays, particularly Electrophoretic Mobility Shift Assays (EMSA), to prevent non-specific DNA binding of transcription factors and other DNA-binding proteins, ongoing research aims to identify novel cellular receptors and binding partners that specifically interact with this synthetic DNA analog. nih.govucl.ac.ukaai.orgresearchgate.net
For instance, in studies investigating DNA-binding transcription factors, Poly(dI:dC) is frequently included in binding reaction mixtures to ensure that observed protein-DNA interactions are specific to the target DNA sequence rather than generalized affinity for DNA. nih.govucl.ac.ukaai.orgresearchgate.netpreprints.orgmdpi.compnas.org The optimization of Poly(dI:dC) levels in these reactions is crucial, with typical amounts ranging from 25 to 2000 ng per reaction, depending on the specific application and protein enrichment. researchgate.net
Research has also explored the immunogenic properties of Poly(dI:dC), differentiating its immune responses from those elicited by RNA-DNA duplexes. For example, studies with monoclonal antibodies have shown that while poly(rI)·poly(dC) (an RNA-DNA hybrid) elicits duplex-specific antibodies, Poly(dI:dC) primarily produces antibodies specific for single-stranded poly(dI) or poly(dC) components, suggesting distinct recognition mechanisms for different nucleic acid structures. nih.gov The identification of novel recognition receptors might involve exploring proteins that, similar to known cytosolic DNA sensors (e.g., cGAS, DAI, DDX41, IFI16, LRRFIP1 for Poly(dG:dC)), could trigger type I interferon production or inflammasome formation in response to Poly(dI:dC) internalization. invivogen.com This line of inquiry could reveal new aspects of innate immune sensing of self-DNA or viral DNA mimetics.
Interplay with Cellular Metabolism and Immunometabolic Reprogramming
Immunometabolism, the intricate interplay between immune function and metabolic regulation, is a burgeoning field, and Poly(dI:dC) serves as a valuable tool to probe these connections. Immune cells undergo significant metabolic reprogramming in response to various cues, including danger signals. rupress.orgfrontiersin.organnualreviews.orgnih.gov While much research in immunometabolism has focused on triggers like lipopolysaccharide (LPS) or double-stranded RNA (Poly(I:C)), exploring the specific metabolic shifts induced by Poly(dI:dC) could offer unique insights into DNA-sensing pathways. researchgate.net
Metabolic reprogramming in immune cells, such as dendritic cells (DCs) and macrophages, involves alterations in pathways like glycolysis, the Krebs cycle, and fatty acid metabolism, which are not merely for energy generation but can directly govern cell phenotype and function. rupress.orgfrontiersin.organnualreviews.org For instance, activation of pattern recognition receptors (PRRs) can lead to an acute glycolytic shift in DCs, supporting the biosynthesis of pro-inflammatory molecules and membrane expansion for processes like phagocytosis. frontiersin.orgnih.gov Studies using Poly(dI:dC) could investigate whether the activation of intracellular DNA sensors by this analog induces similar or distinct metabolic changes in immune cells, influencing their differentiation, proliferation, and effector functions. Understanding these specific metabolic signatures could inform the development of targeted immunomodulatory strategies.
| Immune Cell Type | Metabolic Pathway Shift (General PRR Activation) | Potential Poly(dI:dC) Impact |
| Dendritic Cells | Shift to aerobic glycolysis, increased fatty acid synthesis | Could induce distinct metabolic shifts affecting antigen presentation and T cell priming. |
| Macrophages | Glycolysis, Krebs cycle alterations, fatty acid metabolism | Potential influence on cytokine production and phagocytic activity. |
| T Cells | Rapid increase in glycolysis upon TCR stimulation | May influence T cell activation and differentiation profiles. |
Role in Understanding Self-DNA Recognition and Autoimmunity Mechanisms in Experimental Settings
Poly(dI:dC) is a crucial experimental tool for modeling aspects of self-DNA recognition and its potential contribution to autoimmune conditions. The immune system's failure to distinguish between self and non-self, or an overreaction to endogenous danger signals, can lead to autoimmune diseases. diva-portal.orgtouro.edu The introduction of double-stranded nucleic acids into the cytoplasm, mimicking viral or self-DNA released during tissue injury, has been shown to induce abnormal MHC expression and activate genes essential for antigen presentation in non-immune cells. nih.gov This phenomenon suggests a plausible mechanism by which viral infections or tissue damage could trigger autoimmune responses by driving normal cells to become antigen-presenting cells and inducing bystander activation of immune cells. nih.gov
Poly(dI:dC) can be used to simulate such endogenous DNA in experimental models, allowing researchers to study the cellular and molecular pathways involved in nucleic acid-induced inflammation and autoimmunity. scientificlabs.co.ukcardiff.ac.uk This includes investigations into how pattern recognition receptors (PRRs) recognize such DNA and the subsequent activation of signaling cascades that lead to inflammatory cytokine production. nih.gov By employing Poly(dI:dC) in in vitro and in vivo models, scientists can delineate the specific roles of various DNA-sensing pathways (e.g., STING pathway components) in triggering an autoimmune-like response and identify potential therapeutic targets to mitigate such inflammation. invivogen.comnih.gov
Development of Enhanced In Vitro and Ex Vivo Research Systems for Immunological and Molecular Studies
The continued advancement of in vitro and ex vivo research systems is essential for dissecting the complex actions of Poly(dI:dC) and its implications. Poly(dI:dC) is already a standard reagent in various assays, including the electrophoretic mobility shift assay (EMSA) to study DNA-protein interactions. scientificlabs.co.ukcenmed.comnih.govnih.govucl.ac.ukaai.org However, future directions involve developing more sophisticated models that better recapitulate physiological conditions and allow for high-throughput analysis.
Current ex vivo models, such as those involving the differentiation of monocytes or hematopoietic stem and progenitor cells into immature dendritic cells (DCs), often use various stimuli to mature these cells. mdpi.com While Poly(I:C) (double-stranded RNA) is frequently used for DC maturation, the distinct signaling pathways engaged by Poly(dI:dC) warrant its greater exploration in these systems. oup.com Developing in vitro systems that specifically examine the activation of cytosolic DNA sensors by Poly(dI:dC) and the subsequent downstream signaling events could provide a clearer picture of its immunomodulatory potential. This includes utilizing advanced cell culture techniques, such as organoids or microfluidic devices, to create more physiologically relevant environments for studying DNA-sensing pathways and immune responses. These enhanced systems could also facilitate the screening of novel compounds that modulate Poly(dI:dC)-induced cellular effects, offering potential therapeutic avenues for inflammatory and autoimmune diseases.
| Research System | Current Application of Poly(dI:dC) | Future Enhancement/Focus |
| In Vitro Cell Culture | Substrate for DNA methyltransferases, non-specific binding block in EMSA | High-throughput screening for novel DNA-binding proteins, detailed immunometabolic profiling. |
| Ex Vivo Immune Cell Models | Investigating DNA-protein interactions in cell extracts | Maturation and functional studies of diverse immune cell subsets, particularly DCs. |
| Advanced Organoid/Microfluidic Systems | (Limited current application) | Recreating complex tissue microenvironments for DNA sensing and autoimmune disease modeling. |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing POLYDEOXYINOSINIC-DEOXYCYTIDYLIC ACID SODIUM SALT with high purity for experimental use?
- Methodological Answer: Solid-phase phosphoramidite synthesis is the gold standard for oligonucleotide synthesis, ensuring controlled polymerization. Post-synthesis purification via reverse-phase HPLC or polyacrylamide gel electrophoresis (PAGE) removes truncated sequences and impurities. Sodium salt formation is achieved through ion-exchange chromatography. Quality control should include mass spectrometry (MS) for molecular weight verification and UV spectroscopy for concentration determination .
Q. How should researchers accurately quantify this compound in solution?
- Methodological Answer: UV spectrophotometry at 260 nm is standard, using the compound’s molar extinction coefficient (ε) for deoxyinosine (ε ≈ 8,400 M⁻¹cm⁻¹) and deoxycytidine (ε ≈ 7,400 M⁻¹cm⁻¹). For mixtures, calculate weighted averages based on sequence composition. Confirm accuracy via fluorescent dye-based assays (e.g., PicoGreen) or enzymatic digestion followed by phosphate quantification .
Q. What are the critical safety considerations when handling this compound in laboratory settings?
- Methodological Answer: Avoid inhalation of aerosols and direct skin contact by using PPE (gloves, lab coats, safety goggles). Work in a fume hood when handling powdered forms. Sodium salts may react with strong acids, releasing toxic gases; neutralize spills with bicarbonate solutions. Store desiccated at -20°C to prevent hydrolysis .
Advanced Research Questions
Q. What experimental strategies can mitigate batch-to-batch variability in this compound affecting reproducibility in structural biology studies?
- Methodological Answer: Implement rigorous quality control (QC) protocols:
- Purity: Analyze via HPLC-MS to confirm sequence integrity and detect truncated products.
- Salt Content: Use inductively coupled plasma optical emission spectroscopy (ICP-OES) to quantify sodium levels.
- Stability: Perform accelerated degradation studies (e.g., elevated temperature/pH) to identify storage optimizations. Batch variability can be minimized by standardizing synthesis conditions (e.g., coupling efficiency >99%) and using certified reference materials .
Q. How can researchers design experiments to analyze the interaction between this compound and target proteins using biophysical methods?
- Methodological Answer:
- Surface Plasmon Resonance (SPR): Immobilize the oligonucleotide on a sensor chip to measure real-time binding kinetics (ka, kd, KD).
- Isothermal Titration Calorimetry (ITC): Titrate the sodium salt into a protein solution to quantify enthalpy changes and binding stoichiometry.
- Electrophoretic Mobility Shift Assay (EMSA): Resolve protein-oligonucleotide complexes on non-denaturing gels to assess binding specificity. Include negative controls (scrambled sequences) to validate interactions .
Q. What factors influence the thermal stability of this compound in aqueous solutions, and how can researchers optimize storage conditions?
- Methodological Answer: Stability is pH- and ionic-strength-dependent. At neutral pH (7.0–7.5), the sodium salt resists depurination. High ionic strength (e.g., 100 mM NaCl) stabilizes duplex structures but may promote aggregation. For long-term storage, lyophilize in TE buffer (10 mM Tris, 1 mM EDTA) and store at -20°C. Monitor degradation via UV hypochromicity shifts or gel electrophoresis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
